2-Bromo-1-cyclohexylethanone (CAS 56077-28-2) is a bifunctional aliphatic alpha-bromo ketone utilized primarily as an alkylating agent and a building block in organic synthesis[1]. Featuring a primary bromide adjacent to a carbonyl group, the compound exhibits high reactivity in nucleophilic substitution and cyclization reactions, making it a standard precursor for the construction of thiazoles, imidazoles, and oxazoles [2]. From a procurement perspective, this specific compound is selected to efficiently install a bulky, sp3-hybridized cyclohexyl moiety into target molecules, providing a distinct steric and lipophilic profile compared to straight-chain aliphatic or planar aromatic analogs [1].
Generic substitution of 2-Bromo-1-cyclohexylethanone with alternative alpha-halo ketones fundamentally alters both process efficiency and final product characteristics. Replacing the bromide with a chloride (e.g., 2-chloro-1-cyclohexylethanone) significantly reduces the leaving group's reactivity, often necessitating high-temperature reaction conditions that can degrade sensitive thioamide or thiourea precursors [2]. Conversely, substituting the cyclohexyl group with a phenyl ring (e.g., phenacyl bromide) introduces planar, sp2-hybridized pi-systems that drastically shift the target molecule's lipophilicity (LogP) and three-dimensional conformation, eliminating the specific sp3-rich steric shielding required for precise receptor binding in pharmaceutical development [1].
In heterocycle cyclization reactions, the primary bromide of 2-Bromo-1-cyclohexylethanone provides a substantially lower activation energy for nucleophilic attack compared to alpha-chloro analogs. This kinetic advantage allows for cyclization with thioureas or amines to proceed under mild conditions (often 20-50 °C), minimizing the thermal degradation of sensitive substrates that typically occurs under the prolonged reflux conditions required for chloro-derivatives [1].
| Evidence Dimension | Reaction temperature and substrate thermal degradation |
| Target Compound Data | Cyclization proceeds at 20-50 °C |
| Comparator Or Baseline | Alpha-chloro analogs (require prolonged high-temperature reflux) |
| Quantified Difference | Elimination of reflux requirements, reducing thermal degradation of sensitive precursors |
| Conditions | Base-promoted coupling with thioureas/thioamides in polar solvents |
Procuring the bromo-analog ensures higher yields and fewer impurity byproducts when scaling up syntheses involving thermally sensitive intermediates.
When optimizing hit-to-lead compounds, substituting a planar phenacyl group with the cyclohexyl moiety of 2-Bromo-1-cyclohexylethanone eliminates unwanted pi-pi stacking interactions while maintaining significant steric bulk. This structural shift from sp2 to sp3 hybridization alters the 3D conformation and lipophilicity of the resulting heterocycle, which has been demonstrated to modify target binding affinity and selectivity in enzyme inhibitor libraries [1].
| Evidence Dimension | Aromaticity and 3D steric projection |
| Target Compound Data | Non-planar sp3-hybridized ring system (cyclohexyl) |
| Comparator Or Baseline | Phenacyl bromide (planar sp2-hybridized ring system) |
| Quantified Difference | Complete elimination of pi-electron interactions and increased conformational flexibility |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
Buyers screening for novel therapeutics should select this compound to systematically evaluate the impact of aliphatic bulk versus flat aromatic rings on target affinity.
Lower aliphatic alpha-bromo ketones, such as bromoacetone, are highly volatile lachrymators that pose significant handling hazards and containment challenges at scale. 2-Bromo-1-cyclohexylethanone, with a molecular weight of 205.09 g/mol, exhibits a substantially lower vapor pressure, functioning as a stable liquid or low-melting solid that reduces inhalation exposure risks and minimizes material loss during batch transfers[1].
| Evidence Dimension | Volatility and handling safety |
| Target Compound Data | Low-volatility liquid/oil (MW 205.09 g/mol) |
| Comparator Or Baseline | Bromoacetone (MW 136.98 g/mol, highly volatile lachrymator) |
| Quantified Difference | Drastically reduced vapor pressure and lachrymatory effect at standard temperature and pressure |
| Conditions | Standard laboratory handling and scale-up transfer operations |
For process chemists, selecting the cyclohexyl derivative over lower aliphatic analogs reduces the need for specialized containment and improves overall operational safety.
2-Bromo-1-cyclohexylethanone is a critical precursor for generating 2-amino-4-cyclohexylthiazole derivatives via reaction with thioureas. It is specifically procured when drug discovery programs require the installation of an sp3-rich cyclohexyl group to optimize steric shielding and avoid the off-target pi-stacking interactions associated with aromatic substituents [1].
In the development of novel anti-inflammatory agents, this compound serves as a highly reactive alkylating agent. It is utilized to introduce a cyclohexyl moiety during the cyclization of O-alkylated keto derivatives, a step where its enhanced bromide leaving-group kinetics ensure high yields without degrading the complex pyrazole core [2].
For industrial-scale alkylation workflows requiring an alpha-bromo ketone, 2-Bromo-1-cyclohexylethanone is selected over lower aliphatic analogs (e.g., bromoacetone) due to its significantly lower vapor pressure. This physical property mitigates lachrymatory hazards and simplifies material handling, transfer, and containment protocols during large-scale manufacturing [3].
Corrosive;Irritant